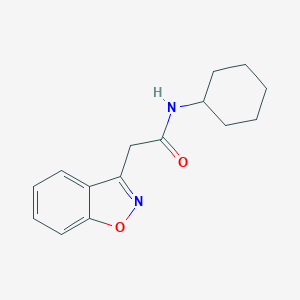
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide, also known as DMBBS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in the biosynthesis of inflammatory cytokines and prostaglandins. This compound has also been found to inhibit the activity of NF-κB, a transcription factor that plays a role in the regulation of various genes involved in inflammation and cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the biosynthesis of prostaglandins, which play a role in inflammation and cancer. This compound has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized with a high yield. Additionally, this compound has been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, this compound may exhibit different effects in different cell types, which may complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide. One direction is to further investigate the mechanism of action of this compound, which may lead to the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, future studies could investigate the effects of this compound on different cell types and in different animal models. Finally, future studies could investigate the potential applications of this compound in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in recent years due to its potential applications in scientific research. It has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. This compound has been studied extensively for its potential applications in the treatment of inflammatory diseases and cancer. While there are some limitations to using this compound in lab experiments, there are also several future directions for the study of this compound. Overall, this compound is a promising candidate for the development of new drugs for the treatment of various diseases.
Synthesemethoden
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-methoxybenzylamine with 2,4-dimethoxybenzenesulfonyl chloride. This reaction results in the formation of this compound as a white solid with a high yield. The synthesis of this compound has also been achieved using other methods, such as the reaction of 4-methoxybenzylamine with 2,4-dimethoxybenzenesulfonyl isocyanate.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-(4-methoxybenzyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Additionally, this compound has been found to inhibit the production of inflammatory cytokines, which play a role in the development of various inflammatory diseases.
Eigenschaften
Molekularformel |
C16H19NO5S |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19NO5S/c1-20-13-6-4-12(5-7-13)11-17-23(18,19)16-9-8-14(21-2)10-15(16)22-3/h4-10,17H,11H2,1-3H3 |
InChI-Schlüssel |
VZUNVTRMHATAKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,5-dibromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B226029.png)
![5-bromo-N-[3-(diethylamino)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226030.png)







![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)